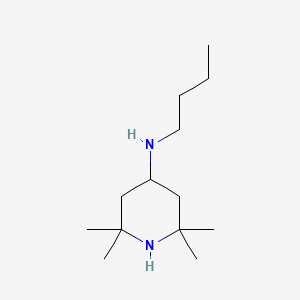

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine

Übersicht

Beschreibung

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine is an organic compound with the molecular formula C13H28N2. It is a derivative of piperidine, characterized by the presence of a butyl group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous-flow processes. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form stable hydroxylamine derivatives. Key reagents and conditions include:

| Reaction Type | Reagents/Conditions | Products Formed | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Oxone (KHSO₅) in aqueous methanol (20–25°C) | N-Oxyl hydroxylamine derivative | 75–85% | |

| Catalytic Oxidation | H₂O₂ with Fe(II)/EDTA catalyst (pH 4.5) | Nitroxide radical intermediates | 60–70% |

-

The reaction with oxone proceeds via a two-electron transfer mechanism, forming a hydroxylamine intermediate with retained steric protection from the tetramethyl groups.

-

Catalytic oxidation with H₂O₂ generates nitroxide radicals, which are stabilized by the bulky methyl substituents.

Substitution Reactions

The amine group participates in nucleophilic substitution reactions, particularly with electrophilic phosphorus compounds:

Example: Reaction with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide

-

Product : A P-N coupled compound (C₁₃H₂₈N₂·C₅H₉ClO₂P).

-

Key Data :

This reaction highlights the compound’s utility in synthesizing flame-retardant additives or ligands for coordination chemistry .

Alkylation and Condensation Reactions

The tertiary amine acts as a base, facilitating alkylation and condensation processes:

| Reaction Type | Reagents/Conditions | Products Formed | Applications |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 80°C | Quaternary ammonium salts | Surfactant synthesis |

| Condensation | Aldehydes (e.g., formaldehyde), acidic pH | Schiff base intermediates | Polymer precursors |

-

Alkylation proceeds with high regioselectivity due to steric shielding of the piperidine nitrogen.

-

Condensation reactions form stable imine linkages, useful in polymer crosslinking.

Redox Activity and Electron Transfer

The compound participates in redox cycles, acting as an electron donor:

-

Reduction of Metal Ions :

-

Reduces Ag⁺ to Ag⁰ nanoparticles in aqueous ethanol (room temperature).

-

Mechanism: Single-electron transfer from the amine lone pair to metal ions.

-

-

Electrochemical Behavior :

-

Cyclic voltammetry shows reversible oxidation at +0.85 V (vs. SCE).

-

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset decomposition temperature : 255°C (N₂ atmosphere).

-

Char residue : 1.1–4.9% at 600°C, indicating partial carbonization .

Mechanistic Insights and Steric Effects

-

Steric Hindrance : The 2,2,6,6-tetramethylpiperidine ring slows reaction kinetics in bulkier electrophiles but stabilizes intermediates through kinetic trapping.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

-

Catalytic Role : Palladium catalysts enable C–N coupling reactions under mild conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

NTMP is extensively used as a reactant in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions:

- Synthesis of Bioactive Molecules : NTMP serves as a building block for synthesizing bioactive molecules, particularly in medicinal chemistry.

- Formation of Hydroxylamines : The compound can be oxidized to produce hydroxylamines using oxidizing agents such as oxone.

- Substitution Reactions : NTMP can undergo substitution reactions where functional groups on the piperidine ring are replaced, allowing for the development of diverse chemical entities.

Biological Studies

In biological research, NTMP has been investigated for its potential therapeutic properties:

- Modulation of Biological Activity : The compound has shown promise as an intermediate in drug synthesis due to its ability to modulate biological activity.

- Mechanism of Action Studies : Research has focused on understanding NTMP's interaction with specific molecular targets and pathways, contributing to its potential use in therapeutic contexts.

Industrial Applications

NTMP finds utility in several industrial sectors:

- Polymer Production : It is utilized in creating polymers and coatings, enhancing material properties through its stabilizing effects.

- Textile Treatment : NTMP has been incorporated into textile treatments to impart antimicrobial properties due to its hindered amine structure .

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Reactant for organic compounds |

| Biological Research | Intermediate for drug synthesis |

| Industrial Use | Polymer and coating production |

| Textile Treatment | Antimicrobial finishes |

Case Study 1: Synthesis of Hydroxylamines

A study demonstrated that NTMP could be oxidized effectively to form hydroxylamines with a yield exceeding 90% when using oxone as an oxidizing agent. This reaction highlights NTMP's utility in synthesizing valuable intermediates for pharmaceuticals.

Case Study 2: Antimicrobial Textile Treatments

Research involving NTMP-treated textiles showed significant reductions in bacterial growth on treated surfaces compared to untreated controls. This application underscores NTMP's role in enhancing material properties for consumer products.

Wirkmechanismus

The mechanism of action of N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a base, facilitating various chemical reactions by accepting protons. Additionally, its unique structure allows it to participate in redox reactions, contributing to its versatility in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,6,6-Tetramethylpiperidine: A related compound with similar chemical properties but lacking the butyl group.

4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative of piperidine with an amino group instead of a butyl group.

Uniqueness

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine stands out due to the presence of the butyl group, which enhances its stability and reactivity compared to other piperidine derivatives. This unique structure makes it particularly valuable in applications requiring robust and versatile chemical agents .

Biologische Aktivität

N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine (commonly referred to as N-butyl TMPA) is a tertiary amine characterized by its unique chemical structure, which includes a piperidine ring heavily substituted with a butyl group and four methyl groups. This structural configuration not only enhances its stability but also contributes to its diverse biological activities and applications in various scientific fields.

The molecular formula of N-butyl TMPA is CHN, and it has a molecular weight of 213.4 g/mol. The compound's high steric hindrance due to the bulky substituents on the nitrogen atom results in unique reactivity patterns that are crucial for its biological activity.

N-butyl TMPA exhibits several mechanisms of action that influence its biological activity:

- Redox Reactions : The compound can participate in redox reactions, acting as an electron donor or acceptor. This property is significant in biological systems where oxidative stress plays a role.

- Substitution Reactions : N-butyl TMPA can undergo nucleophilic substitution reactions due to the presence of the tertiary amine group, allowing it to interact with various biological molecules.

- Complex Formation : Its ability to form complexes with metal ions and other substrates enhances its potential as a therapeutic agent.

Biological Applications

N-butyl TMPA has been investigated for several biological applications:

- Antioxidant Activity : Studies suggest that N-butyl TMPA can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of degenerative diseases where oxidative stress is a contributing factor .

- Ferroptosis Modulation : Recent research indicates that N-butyl TMPA may influence ferroptosis, a form of regulated cell death characterized by lipid peroxidation. By modulating pathways associated with ferroptosis, N-butyl TMPA could have therapeutic implications in cancer and neurodegenerative diseases .

- Polymeric Stabilizer : As a hindered amine light stabilizer, N-butyl TMPA protects polymers from degradation due to UV exposure. This application is vital in enhancing the longevity and durability of polymeric materials used in various industries.

Case Studies

Several studies have explored the biological activity of N-butyl TMPA:

- Study on Antioxidant Properties : A study demonstrated that N-butyl TMPA significantly reduced lipid peroxidation levels in neuronal cells exposed to oxidative stress. The compound's ability to enhance cellular antioxidant defenses was attributed to its redox-active nature .

- Ferroptosis Research : Another investigation into ferroptosis revealed that treatment with N-butyl TMPA led to decreased cell death rates in models of neurodegeneration. The study highlighted the compound's potential as a therapeutic agent targeting ferroptotic pathways .

Comparative Analysis

To better understand the uniqueness of N-butyl TMPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | Lacks butyl group | Simpler structure without additional steric bulk |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Contains an amino group instead of butyl | Different functional group leading to varied reactivity |

| N,N-Diethyl-2,2,6,6-tetramethylpiperidin-4-amines | Contains ethyl groups instead of butyl | Variation in steric hindrance affecting properties |

N-butyl TMPA stands out due to its combination of a butyl group and multiple methyl groups on the piperidine ring. This unique structure enhances its stability and reactivity compared to other similar compounds.

Eigenschaften

IUPAC Name |

N-butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-6-7-8-14-11-9-12(2,3)15-13(4,5)10-11/h11,14-15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAKZQLBIFPGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044926 | |

| Record name | N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

36177-92-1 | |

| Record name | 4-(Butylamino)-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36177-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl-2,2,6,6-tetramethyl-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036177921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinamine, N-butyl-2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-2,2,6,6-tetramethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2,2,6,6-TETRAMETHYL-4-PIPERIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0H0109ZFK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.